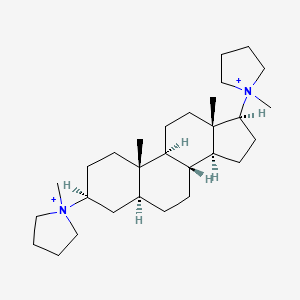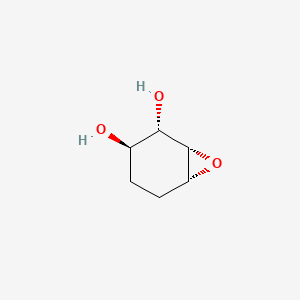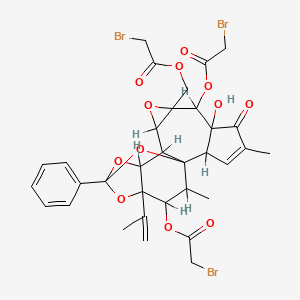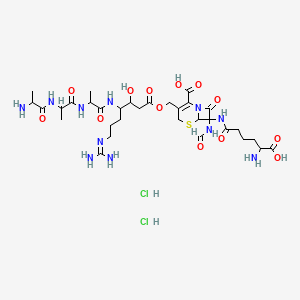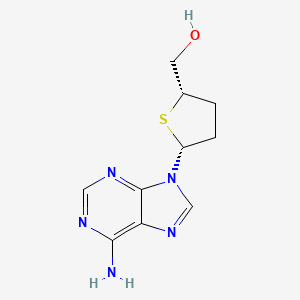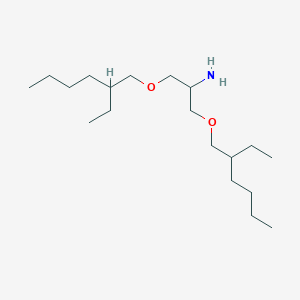
1,3-Bis(2-ethylhexoxy)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-ethylhexoxy)propan-2-amine is a primary aliphatic amine that is structurally characterized by the presence of two 2-ethylhexoxy groups attached to a propan-2-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-ethylhexoxy)propan-2-amine can be synthesized through a multi-step process starting from epichlorohydrin. The general synthetic route involves the following steps:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with 2-ethylhexanol in the presence of a base to form 1,3-bis(2-ethylhexoxy)propan-2-ol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-ethylhexoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
1,3-Bis(2-ethylhexoxy)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by protozoa.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-ethylhexoxy)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound is known to exert its effects by:
Binding to Specific Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: A structurally similar compound with one 2-ethylhexoxy group.
1,3-bis(aryloxy)propan-2-amines: Compounds with aryloxy groups instead of 2-ethylhexoxy groups
Uniqueness
1,3-Bis(2-ethylhexoxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 2-ethylhexoxy groups contribute to its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6298-40-4 |
|---|---|
Formule moléculaire |
C19H41NO2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1,3-bis(2-ethylhexoxy)propan-2-amine |
InChI |
InChI=1S/C19H41NO2/c1-5-9-11-17(7-3)13-21-15-19(20)16-22-14-18(8-4)12-10-6-2/h17-19H,5-16,20H2,1-4H3 |
Clé InChI |
WZCCZANRAPTJPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCC(COCC(CC)CCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


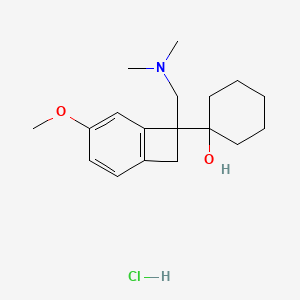
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
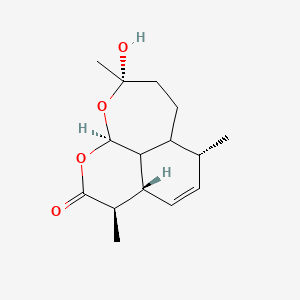
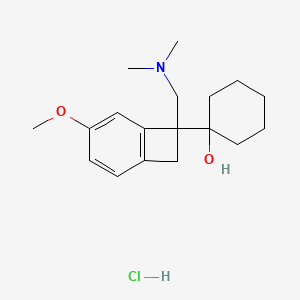
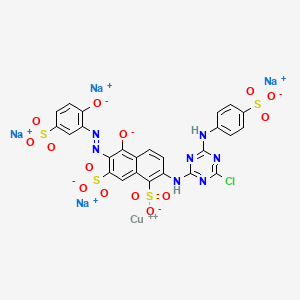
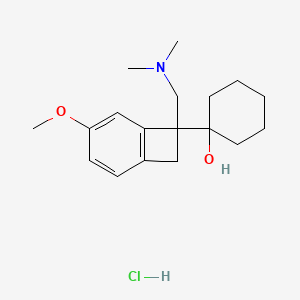
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


